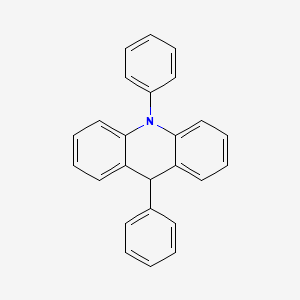
9,10-Diphenyl-9,10-dihydroacridine
Overview
Description
9,10-Diphenyl-9,10-dihydroacridine is an organic compound with the molecular formula C25H19N. It is a derivative of acridine, characterized by the presence of two phenyl groups attached to the 9th and 10th positions of the acridine ring. This compound is known for its unique chemical properties and has found applications in various fields, including organic electronics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Diphenyl-9,10-dihydroacridine typically involves the reaction of diphenylamine with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the acridine ring system. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 9,10-Diphenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9,10-diphenylacridinium ions.
Reduction: It can be reduced to form this compound derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions
Major Products:
Oxidation: 9,10-Diphenylacridinium ions.
Reduction: Various this compound derivatives.
Substitution: Substituted phenyl derivatives
Scientific Research Applications
9,10-Diphenyl-9,10-dihydroacridine has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) due to its excellent blue-light emission properties.
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, particularly against Gram-positive bacteria, including MRSA.
Material Science: It is used in the development of new materials with unique electronic properties.
Fluorescent Dyes: The compound exhibits fluorescence, making it useful in the development of environment-sensitive fluorescent dyes.
Mechanism of Action
The mechanism of action of 9,10-Diphenyl-9,10-dihydroacridine involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine: Known for its strong basicity and use as an organic base catalyst.
9,9,10,10-Tetraphenyl-9,10-dihydroacridine: Exhibits similar electronic properties but with different steric effects due to additional phenyl groups.
9,9-Diphenyl-10H-acridine: Another derivative with similar structural features but different electronic properties.
Uniqueness: 9,10-Diphenyl-9,10-dihydroacridine stands out due to its balanced electronic properties, making it suitable for various applications in organic electronics and medicinal chemistry. Its ability to undergo multiple types of chemical reactions also adds to its versatility .
Properties
IUPAC Name |
9,10-diphenyl-9H-acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCWBKMEGUUANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3N(C4=CC=CC=C24)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538977 | |
| Record name | 9,10-Diphenyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95888-29-2 | |
| Record name | 9,10-Diphenyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


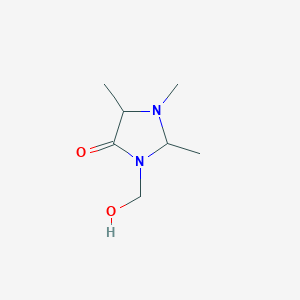
![4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine](/img/structure/B3362092.png)
![5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine](/img/structure/B3362093.png)

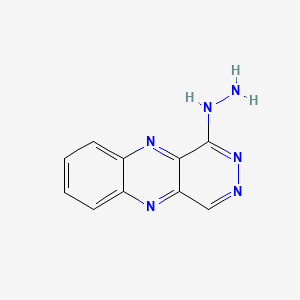
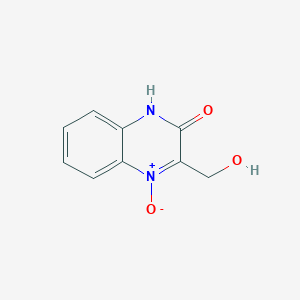
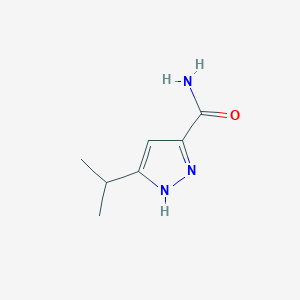
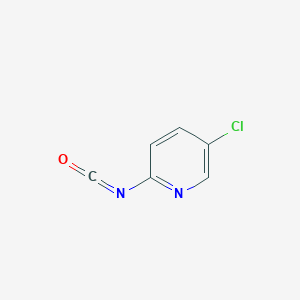
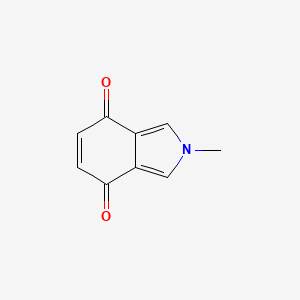
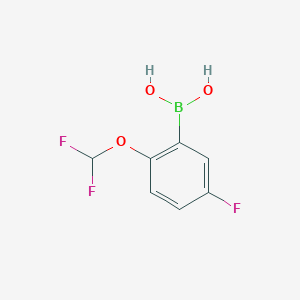
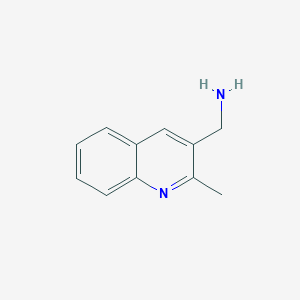
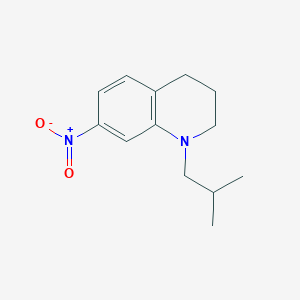
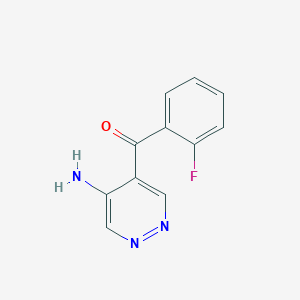
![[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one](/img/structure/B3362208.png)
